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Compound of Interest

Compound Name: 3-Methoxy-2,2-dimethyloxirane

Cat. No.: B1580805 Get Quote

3-Methoxy-2,2-dimethyloxirane is a heterocyclic compound belonging to the epoxide family.

[1] Its structure is defined by a three-membered ring containing two carbon atoms and one

oxygen atom, which is further substituted with two methyl groups at the C2 position and a

methoxy group at the C3 position.[1][2][3] The inherent angular strain of the oxirane ring is the

primary determinant of its chemical personality, rendering it susceptible to ring-opening

reactions and making it a valuable and versatile intermediate in organic synthesis.[1] The

specific substitution pattern—a quaternary carbon (C2) and a methoxy-bearing secondary

carbon (C3)—introduces significant electronic and steric biases that dictate the regioselectivity

of its transformations. This guide offers a detailed exploration of the synthesis, characterization,

and core reactivity of 3-Methoxy-2,2-dimethyloxirane for researchers and professionals in

chemical and pharmaceutical development.

Physicochemical and Spectroscopic Profile
Precise experimental data for properties such as boiling and melting points are not widely

documented, however, its identity is well-established through its molecular formula, weight, and

spectroscopic characteristics.[4]

Core Properties
A summary of the fundamental properties of 3-Methoxy-2,2-dimethyloxirane is presented

below.
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Property Value Source

CAS Number 26196-04-3 [2][5]

Molecular Formula C₅H₁₀O₂ [2][4][5]

Molecular Weight 102.13 g/mol [5]

IUPAC Name 3-methoxy-2,2-dimethyloxirane [5]

Synonyms

Oxirane, 3-methoxy-2,2-

dimethyl-; 1,2-Epoxy-1-

methoxy-2-methylpropane

[2][5]

InChI Key
FPKWGRVMLLIFSY-

UHFFFAOYSA-N
[2][5]

Spectroscopic Characterization
Confirmation of the successful synthesis and purity of 3-Methoxy-2,2-dimethyloxirane relies

on a combination of spectroscopic techniques. The expected spectral features are key to its

identification.
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Technique Expected Key Features

¹H NMR

- Two singlets for the diastereotopic methyl

groups at C2. - A singlet for the methoxy (-

OCH₃) protons. - A singlet for the proton at C3.

The chemical shifts would be distinct and

integration would correspond to a 6:3:1 ratio.

¹³C NMR

- A signal for the quaternary carbon (C2). - A

signal for the secondary carbon (C3). - A signal

for the methoxy carbon. - A signal for the two

equivalent methyl carbons.

Infrared (IR)

- Presence of C-O-C stretching bands for the

ether and epoxide ring. - Absence of a broad O-

H stretching band (around 3200-3600 cm⁻¹),

confirming the absence of ring-opened alcohol

impurities.[1]

Mass Spec (MS)

- A molecular ion peak corresponding to its

molecular weight (m/z = 102.13). -

Characteristic fragmentation patterns resulting

from the loss of methyl or methoxy groups.[1][2]

Established Synthetic Routes
The construction of the strained oxirane ring is the central challenge in synthesizing 3-
Methoxy-2,2-dimethyloxirane. The most direct and widely adopted strategies involve the

epoxidation of an alkene precursor.[1]

Direct Epoxidation of 1-methoxy-2-methylpropene
This is the most common approach, leveraging the conversion of a carbon-carbon double bond

into an epoxide.[1] The Prilezhaev reaction, which employs a peroxycarboxylic acid like meta-

chloroperoxybenzoic acid (m-CPBA), is a highly effective method.[1]

Causality of the Mechanism: The reaction proceeds via a concerted mechanism where an

oxygen atom is transferred from the peracid to the alkene through a cyclic transition state.[1]

This electrophilic addition is efficient and often provides high yields. The choice of a non-polar
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solvent like dichloromethane (DCM) is crucial to prevent premature ring-opening of the newly

formed epoxide.

Reactants

Process

Products

1-methoxy-2-methylpropene

Prilezhaev Reaction
(Solvent: DCM)

m-CPBA

3-Methoxy-2,2-dimethyloxirane

m-CBA

Click to download full resolution via product page

Caption: Workflow for the synthesis via direct epoxidation.

Halohydrin Formation and Intramolecular Cyclization
An alternative, two-step pathway involves the formation of a halohydrin intermediate from the

same alkene precursor, followed by base-induced ring closure.[1]

Step-by-Step Mechanism:

Halohydrin Formation: The alkene (1-methoxy-2-methylpropene) is treated with a halogen

(e.g., Br₂) in the presence of water.[1] The water acts as a nucleophile, attacking the

intermediate bromonium ion to form a bromohydrin.

Epoxide Formation: The resulting halohydrin is then treated with a strong base (e.g., NaOH).

The base deprotonates the hydroxyl group, and the resulting alkoxide performs an

intramolecular Sₙ2 reaction, displacing the adjacent halide to form the oxirane ring.

This method offers a robust alternative, particularly when direct epoxidation proves challenging

or when different stereochemical outcomes are desired.
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Chemical Reactivity: The Dominance of Ring-
Opening Reactions
The high ring strain of the oxirane is the fundamental driver of its reactivity.[1] 3-Methoxy-2,2-
dimethyloxirane readily undergoes nucleophilic ring-opening reactions, which cleave the C-O

bonds of the ring and relieve this strain.[1] The regiochemical outcome of this opening is

critically dependent on the reaction conditions (acidic vs. basic).

Acid-Catalyzed Ring-Opening
Under acidic conditions, the epoxide oxygen is first protonated, making the ring a much better

leaving group. The nucleophile then attacks one of the ring carbons.

Mechanism & Regioselectivity: The reaction proceeds via a transition state with significant

carbocation character. The nucleophile will preferentially attack the carbon atom that can

better stabilize the developing positive charge. In this case, the highly substituted quaternary

carbon (C2) would form a more stable tertiary carbocation compared to the secondary

carbocation at C3. Therefore, nucleophilic attack predominantly occurs at C2.
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Caption: Mechanism of acid-catalyzed epoxide ring-opening.

Base-Catalyzed Ring-Opening
Under basic or neutral conditions, a strong nucleophile directly attacks one of the epoxide

carbons in an Sₙ2 reaction.

Mechanism & Regioselectivity: This reaction is governed by sterics. The nucleophile will

attack the less sterically hindered carbon atom. The quaternary carbon (C2) is shielded by

two methyl groups, making it significantly less accessible than the secondary carbon (C3).

Therefore, nucleophilic attack predominantly occurs at C3.
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Caption: Mechanism of base-catalyzed epoxide ring-opening.

Exemplary Protocol: Acid-Catalyzed Hydrolysis
This protocol describes a self-validating system for the ring-opening of 3-Methoxy-2,2-
dimethyloxirane to form 1-methoxy-2-methylpropane-1,2-diol.

Objective: To demonstrate the regioselective ring-opening of the epoxide under acidic

conditions.

Methodology:

Reaction Setup:
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In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-Methoxy-2,2-
dimethyloxirane (1.0 g, 9.8 mmol) in a 1:1 mixture of tetrahydrofuran (THF) and water

(20 mL).

Cool the flask in an ice bath to 0°C.

Acidification:

Slowly add 3-4 drops of concentrated sulfuric acid (H₂SO₄) to the stirring solution. The

acid acts as the catalyst to protonate the epoxide ring.

Reaction Monitoring (Self-Validation):

Allow the reaction to warm to room temperature and stir for 2-4 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1

hexanes:ethyl acetate eluent. The disappearance of the starting epoxide spot (higher Rf)

and the appearance of a new, more polar product spot (lower Rf) indicates reaction

completion.

Workup and Neutralization:

Once the reaction is complete, quench the acid by slowly adding a saturated aqueous

solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

Transfer the mixture to a separatory funnel.

Extraction and Purification:

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous

magnesium sulfate (MgSO₄).

Filter the drying agent and concentrate the solvent in vacuo to yield the crude diol product.

Purify the product via flash column chromatography if necessary.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b1580805?utm_src=pdf-body
https://www.benchchem.com/product/b1580805?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1580805?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Characterization:

Confirm the structure of the resulting 1-methoxy-2-methylpropane-1,2-diol using ¹H NMR,

¹³C NMR, and IR spectroscopy. The IR spectrum should now show a prominent broad

peak between 3200-3600 cm⁻¹, characteristic of the hydroxyl groups.[1]

Safety and Handling
As an epoxide, 3-Methoxy-2,2-dimethyloxirane requires careful handling.

Primary Hazards: It is classified as a flammable liquid and can cause skin and serious eye

irritation.[5]

Handling Precautions:

Work in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including safety goggles,

impervious gloves, and a lab coat.

Keep away from heat, sparks, and open flames.

Avoid contact with skin, eyes, and clothing.[6]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from

incompatible materials such as strong acids, bases, and oxidizing agents.

Conclusion
3-Methoxy-2,2-dimethyloxirane stands out as a synthetically useful building block due to the

predictable yet versatile reactivity of its strained ring. A thorough understanding of its synthesis

and, more critically, the dichotomous regioselectivity of its ring-opening under acidic versus

basic conditions, allows chemists to strategically install new functional groups with a high

degree of control. Its proper handling and characterization are paramount to leveraging its full

potential in the synthesis of more complex molecular architectures in pharmaceutical and

materials science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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